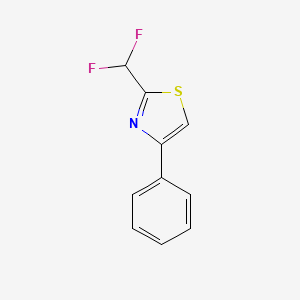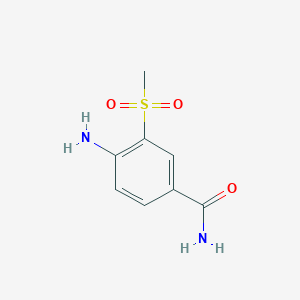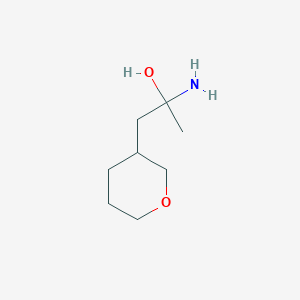![molecular formula C13H14N2O2 B12067980 4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12067980.png)
4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzaldehyde and pyrazole functionalities allows for diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Benzaldehyde Moiety: The pyrazole derivative is then reacted with 4-hydroxybenzaldehyde in the presence of a suitable base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzoic acid.
Reduction: 4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymer matrices to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: The pyrazole moiety is a common pharmacophore in medicinal chemistry, and derivatives of this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties.
Biochemical Research: It can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Industry:
Dyes and Pigments: The compound can be used as an intermediate in the synthesis of dyes and pigments for various applications, including textiles and coatings.
Agrochemicals: It may serve as a precursor for the synthesis of agrochemicals, such as herbicides and insecticides.
作用機序
The mechanism of action of 4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The benzaldehyde moiety can undergo nucleophilic addition reactions with biological nucleophiles, such as thiol groups in proteins, leading to covalent modification and inhibition.
類似化合物との比較
Cuminaldehyde (4-isopropylbenzaldehyde): Similar structure with an isopropyl group instead of the pyrazole ring.
4-Isopropoxybenzaldehyde: Similar structure with an isopropoxy group instead of the pyrazole ring.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group and a boron-containing ring.
Uniqueness: 4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde is unique due to the presence of both the pyrazole and benzaldehyde functionalities. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications in chemistry, biology, and industry.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
4-(1-propan-2-ylpyrazol-4-yl)oxybenzaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-10(2)15-8-13(7-14-15)17-12-5-3-11(9-16)4-6-12/h3-10H,1-2H3 |
InChIキー |
KJNQQMWOTFRUMQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C=N1)OC2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-2-(hydroxymethyl)-2-[hydroxymethyl(methyl)amino]propanoic acid](/img/structure/B12067901.png)


![(3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12067930.png)

![1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one](/img/structure/B12067950.png)




![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]-](/img/structure/B12067975.png)

![2-[(2-Chloropyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12068001.png)

